1,1-Difluoro-1-phenylpropan-2-amine
Description
Significance of Fluorine Incorporation in Molecular Design
The incorporation of fluorine into organic molecules imparts a range of beneficial properties, making it a cornerstone of contemporary drug discovery and materials science. nih.govcapes.gov.br The high electronegativity of fluorine (3.98) and the strength of the carbon-fluorine (C-F) bond contribute to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comacs.org This increased stability can prolong the therapeutic effect of a drug. nih.gov
Overview of Alpha, Alpha-Difluoro Amine Motifs in Chemical Research
Among the various fluorinated functional groups, the geminal difluoro motif (CF2) holds particular importance in medicinal and agrochemical research. nih.gov This group can act as a bioisostere for carbonyl groups, sulfonyl groups, and ether oxygen atoms, allowing for the fine-tuning of a molecule's biological activity. nih.gov The incorporation of a gem-difluoro group adjacent to an amine, creating an α,α-difluoro amine, presents unique synthetic challenges and opportunities. While α-fluoroamines have historically been considered unstable due to their tendency for intramolecular elimination, recent advances have led to the synthesis of stable examples, often by positioning the fluorine atoms at a bridgehead to prevent elimination. enamine.net
The α,α-difluoro-β-amino amide scaffold is recognized as a valuable building block for creating novel biologically active compounds, including mimics of pharmaceuticals and oligopeptides. chemrxiv.org The presence of the difluoro group can enhance metabolic stability compared to their non-fluorinated counterparts. chemrxiv.org
Structural Context and Importance of 1,1-Difluoro-1-phenylpropan-2-amine as a Core Fluorinated Amine Scaffold
This compound is a primary amine where a hydrogen on one of the methyl groups of isopropylamine (B41738) is replaced by a phenyl group. ebi.ac.ukebi.ac.uk Its structure features a gem-difluoro group attached to a benzylic carbon and a chiral center at the adjacent carbon bearing the amine group. This specific arrangement of functional groups makes it a valuable chiral building block in organic synthesis. The phenyl group provides a site for further functionalization, while the chiral amine allows for the stereoselective synthesis of more complex molecules. The hydrochloride salt of this compound is also noted in chemical literature. sigmaaldrich.com The precursor, 1,1-difluoro-1-phenylpropan-2-one, is a known ketone that serves as a starting material for the synthesis of the amine. sigmaaldrich.com
Historical Development of Synthetic Approaches to Fluorinated Amines
The synthesis of organofluorine compounds has a rich history, with early methods for aromatic fluorination, such as the Schiemann reaction, being discovered in 1927. nih.gov The development of methods to create fluorinated amines has evolved significantly over time. Historically, the synthesis of certain fluorinated amines, like carbamoyl (B1232498) fluorides, relied on the use of toxic reagents such as difluorophosgene. nih.govacs.org
More recently, safer and more efficient methods have been developed. These include the in situ generation of difluorophosgene and the use of reagents like (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) as a difluorocarbene source. nih.govbeilstein-journals.org The synthesis of thiocarbamoyl fluorides has also seen advancements, moving from the use of thiodifluorophosgene to more benign methods involving carbon disulfide (CS2). nih.govacs.org The development of N-F fluorinating agents, such as N-fluoropyridinium salts and saccharin-derived N-fluorosultams, has provided milder and more selective methods for fluorination reactions. beilstein-journals.org These advancements have made a wider range of fluorinated amines, including complex structures like unnatural amino acids, more accessible for research and development. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoro-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGXYQJJYYTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959878 | |
| Record name | 1,1-Difluoro-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39038-72-7 | |
| Record name | beta,beta-Difluoroamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039038727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Difluoro-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Investigations of 1,1 Difluoro 1 Phenylpropan 2 Amine Synthesis
Elucidation of Key Elementary Steps in Fluorination Reactions
The gem-difluorination of a carbonyl group, a common strategy to introduce the CF2 moiety, can be achieved using various fluorinating agents. Deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) are frequently employed. The mechanism of this reaction is thought to proceed through a series of elementary steps:
Initial Attack: The oxygen atom of the ketone (1-phenylpropan-2-one) acts as a nucleophile, attacking the sulfur atom of DAST.
Intermediate Formation: This initial step leads to the formation of a fluorosulfuran intermediate.
Fluoride Transfer: Subsequent intramolecular or intermolecular transfer of fluoride to the carbocationic center, followed by the elimination of a sulfur-based byproduct, results in the formation of the gem-difluoro compound.
Electrophilic fluorinating reagents, such as N-fluoropyridinium salts, offer an alternative pathway. researchgate.netharvard.edu The reactivity of these reagents can be fine-tuned by modifying the pyridine ring. researchgate.netharvard.edu Mechanistic studies suggest that these reactions can proceed via a single electron transfer (SET) mechanism. researchgate.netharvard.edu In such a pathway, an electron is transferred from the substrate (or an enolate derivative) to the N-F reagent, generating a radical cation and a fluorine radical. Subsequent bond formation then yields the fluorinated product.
A deconstructive fluorination strategy has also been explored, which involves the cleavage of C(sp3)–C(sp3) bonds in cyclic amines to access difluorinated amine derivatives. escholarship.org This silver-mediated ring-opening fluorination using reagents like Selectfluor highlights a mechanistically distinct approach. escholarship.org
Detailed Analysis of Carbon-Nitrogen Bond Forming Mechanisms
The introduction of the amine group to form 1,1-Difluoro-1-phenylpropan-2-amine is commonly achieved through reductive amination of the corresponding ketone, 1,1-difluoro-1-phenylpropan-2-one. This process typically involves two key mechanistic steps:
Imine/Enamine Formation: The ketone reacts with an ammonia source (or a primary amine) to form an imine or enamine intermediate. This step is generally reversible and often acid-catalyzed.
Reduction: The imine or enamine intermediate is then reduced to the final amine. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.
The stereoselectivity of this reaction is a critical aspect, particularly for the synthesis of chiral amines. Biocatalytic approaches using transaminases have emerged as a powerful tool for the asymmetric synthesis of related 1-arylpropan-2-amines. uniovi.esresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. uniovi.es The mechanism of transaminase-catalyzed reactions involves a pyridoxal phosphate (PLP) cofactor that forms a Schiff base with the amino donor, which then rearranges and reacts with the ketone substrate to deliver the amino group.
Catalytic Cycle Analysis in Transition Metal- and Organocatalyzed Processes
Transition metal catalysis plays a significant role in modern synthetic organic chemistry, including the synthesis of aliphatic amines. nih.gov While specific catalytic cycles for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of transition metal-catalyzed C-N bond formation are relevant. For instance, palladium-catalyzed cross-coupling reactions are widely used to form C-N bonds. nih.govresearchgate.net A generic catalytic cycle for such a reaction involves oxidative addition, transmetalation (or coordination of the amine), and reductive elimination. researchgate.net
In the context of fluorinated compounds, transition metals can be used to activate C-F bonds or other functionalities to facilitate C-N bond formation. For example, transition-metal-catalyzed electrophilic activation of 1,1-difluoro-1-alkenes has been demonstrated for the synthesis of nitrogen-containing heterocycles. tsukuba.ac.jp A plausible mechanism involves coordination of the transition metal to the alkene, followed by nucleophilic attack of the amine and subsequent elimination of fluoride, regenerating the catalyst. tsukuba.ac.jp
Organocatalysis also offers valuable strategies for C-N bond formation. For instance, chiral phosphoric acids can catalyze the enantioselective reductive amination of ketones by activating the imine intermediate towards reduction.
Role of Intermediates in Reaction Pathways (e.g., radical intermediates)
Nitrogen-centered radicals, or amidyl radicals, are another class of reactive intermediates that can be involved in C-N bond formation. nih.govchemrxiv.org These can be generated, for example, by the reductive cleavage of N-N bonds in N-aminopyridinium salts. nih.govchemrxiv.org Once formed, these electrophilic radicals can be trapped by various nucleophiles, including alkenes, to form new C-N bonds. nih.gov
In the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes, which are structurally related to the target molecule, the formation of oxazoline intermediates has been observed. researchgate.net The stability and reactivity of these cyclic intermediates can influence the stereochemical outcome of the synthesis.
Solvent Effects and Reaction Conditions in Mechanistic Outcomes
The choice of solvent and other reaction conditions can have a profound impact on the reaction mechanism and, consequently, the yield and selectivity of the synthesis. In nucleophilic fluorination reactions using alkali metal fluorides, the solubility and nucleophilicity of the fluoride ion are highly dependent on the solvent. harvard.edu Polar aprotic solvents like DMF or DMSO are often used to enhance the reactivity of fluoride salts. harvard.edu The use of crown ethers can also increase the solubility and reactivity of fluoride by sequestering the metal cation. harvard.edu
In the synthesis of 1,2-diamino-1-phenylpropane diastereomers, the solvent was found to influence the outcome of the reaction between a mesylate and sodium azide, with DMF proving to be advantageous. researchgate.net
Reaction temperature and pH are also critical parameters. For instance, in biocatalytic transformations using transaminases, the enzyme's activity and stability are highly dependent on pH and temperature. researchgate.net Optimization of these parameters is crucial to achieve high conversion and enantioselectivity. researchgate.net
Below is a table summarizing the influence of various reaction conditions on the synthesis of related compounds.
| Reaction Type | Parameter | Effect on Mechanism/Outcome |
| Nucleophilic Fluorination | Solvent Polarity | Higher polarity can increase the solubility and reactivity of fluoride salts. harvard.edu |
| Nucleophilic Azide Substitution | Solvent | DMF was found to be a suitable solvent for the reaction of a mesylate with NaN3. researchgate.net |
| Biocatalytic Transamination | pH | Affects enzyme activity and stability, with an optimal pH leading to maximum conversion. researchgate.net |
| Biocatalytic Transamination | Temperature | Influences enzyme activity, with an optimal temperature for maximum conversion. researchgate.net |
Chemical Transformations and Advanced Derivatization of 1,1 Difluoro 1 Phenylpropan 2 Amine
Modifications at the Amine Nitrogen Atom (e.g., acylation, alkylation, sulfonylation)
The primary amine group in 1,1-Difluoro-1-phenylpropan-2-amine is a nucleophilic center, readily participating in a variety of bond-forming reactions. These transformations are fundamental for creating analogues and more complex derivatives.
Acylation: The amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride, anhydride, or by using a coupling agent. For instance, a reaction analogous to the N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between amphetamine (the non-fluorinated parent compound) and a carboxylic acid like flurbiprofen (B1673479) demonstrates a common and high-yielding method for amide bond formation. mdpi.comresearchgate.net This process involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine. mdpi.com
Alkylation: N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, producing secondary and tertiary amines. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ, offers a more controlled method for synthesizing specific secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This transformation is significant not only for altering the molecule's physicochemical properties but also because the resulting sulfonamide can function as a protecting group for the amine.
These modifications are crucial for exploring structure-activity relationships in medicinal chemistry, where the N-substituent can significantly influence biological activity and pharmacokinetic properties.
Transformations Involving the Phenyl Substituent (e.g., halogenation, metallation, cross-coupling)
The phenyl group offers a platform for introducing further diversity through aromatic substitution and coupling reactions. The existing substituents—the alkylamine and the difluoromethyl group—will influence the regioselectivity of these transformations.
Halogenation: Electrophilic aromatic substitution, such as bromination or chlorination, can introduce halogen atoms onto the phenyl ring. The position of substitution (ortho, meta, or para) is directed by the combined electronic effects of the existing groups.
Metallation: Directed ortho-metallation (DoM) is a powerful strategy for functionalizing the position ortho to a directing group. While the amine itself can be a directing group after suitable protection (e.g., as an amide), the specifics for this particular substitution pattern would require empirical investigation.
Cross-Coupling Reactions: The phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. nih.govmdpi-res.com If the phenyl ring is first halogenated, it can serve as an electrophilic partner in reactions like the Suzuki-Miyaura coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines). semanticscholar.org These reactions are exceptionally reliable for creating new carbon-carbon and carbon-heteroatom bonds, respectively, enabling the rapid synthesis of diverse libraries of compounds for drug discovery. semanticscholar.orgchemrxiv.org For example, the Suzuki-Miyaura coupling of a halogenated derivative with a new aryl or heteroaryl boronic acid would yield complex bi-aryl structures. semanticscholar.org
Reactions at the Fluorinated Carbon Center (e.g., further functionalization, ring-opening if applicable to precursors)
The gem-difluoro group (CF2) is generally stable and chemically robust, making direct functionalization at this center challenging under typical conditions. The high strength of the carbon-fluorine bond resists cleavage. Therefore, transformations at this position are less common compared to those at the amine or phenyl ring.
However, the synthesis of the this compound scaffold itself may involve precursors where the fluorinated carbon is part of a more reactive system. For instance, gem-difluorocyclopropanes are versatile synthetic intermediates that can undergo ring-opening reactions to generate various fluorinated acyclic structures. beilstein-journals.orgnih.gov The strain in the three-membered ring facilitates C-C bond cleavage, a pathway not available to the final, stable propan-2-amine structure. nih.gov While not a direct reaction of the title compound, understanding the synthetic routes from such precursors is key to accessing derivatives with variations at or near the fluorinated center.
Conversion to Other Fluorinated Scaffolds via Selective Bond Cleavage or Formation
The strategic cleavage or formation of bonds within the this compound framework can lead to entirely new molecular skeletons. While the compound is relatively stable, specific, often harsh, reaction conditions could induce rearrangements or fragmentation.
One potential transformation pathway could involve the conversion of the amine to a suitable leaving group, followed by an elimination reaction to form a fluorinated alkene. For example, a Hofmann or Cope elimination could be envisioned. The resulting α-fluorostyrene derivative could then serve as a monomer or a substrate for other addition or cycloaddition reactions.
Furthermore, reactions involving the cleavage of the C-C bond between the fluorinated carbon and the phenyl ring, perhaps through oxidative methods or transition-metal-catalyzed processes, could detach the fluorinated propyl-amine moiety, allowing it to be transferred to other molecular systems. Such strategies would transform the initial compound from a final product into a specialized fluorinated building block.
Applications as a Building Block for the Synthesis of Complex Molecular Architectures
This compound is a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry. researchgate.net The introduction of a gem-difluoro group adjacent to a phenyl ring is a common strategy to create a bioisostere of a carbonyl group, which can improve metabolic stability and modulate binding affinity.
The compound combines three key features:
A chiral primary amine for further derivatization.
An aromatic ring amenable to cross-coupling reactions. mdpi.com
A difluoromethylene group to enhance pharmacokinetic properties.
This trifecta of functionality allows synthetic chemists to use the molecule as a scaffold. For example, the amine can be acylated with a complex carboxylic acid, and the phenyl ring can subsequently undergo a Suzuki or Sonogashira coupling to append another large substituent, rapidly building molecular complexity. This modular approach is highly efficient in generating libraries of drug candidates for screening. The use of related phenylpropanamine structures as key components in the synthesis of bioactive molecules and complex nanorings highlights the utility of this class of compounds as foundational synthetic units. researchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for structural confirmation and conformational analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,1-Difluoro-1-phenylpropan-2-amine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and connectivity.
¹H NMR spectroscopy allows for the identification and characterization of the proton environments within the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of 7.4-7.6 ppm. The methine proton (CH) adjacent to the amine group is expected to resonate as a multiplet, further complicated by coupling to both the methyl protons and the geminal fluorine atoms. The methyl (CH₃) protons will present as a doublet, coupled to the adjacent methine proton. The amine (NH₂) protons often appear as a broad singlet, though their chemical shift and appearance can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides insight into the carbon skeleton. The carbon atom bearing the two fluorine atoms (CF₂) will exhibit a characteristic triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms. The chemical shift of this carbon is significantly influenced by the electronegative fluorine atoms. The carbons of the phenyl ring will appear in the aromatic region (typically 125-140 ppm), while the methine (CH) and methyl (CH₃) carbons will have distinct signals in the aliphatic region.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. wikipedia.orgucla.edu For this compound, a single resonance is expected for the two chemically equivalent fluorine atoms. This signal will be split into a doublet of quartets due to coupling with the vicinal methine proton and the three protons of the methyl group across four bonds, a phenomenon known as long-range coupling which is common for fluorine. wikipedia.org The chemical shift of the fluorine atoms provides valuable information about their electronic environment. azom.comcolorado.edu Computational methods can also be employed to predict ¹⁹F NMR chemical shifts, aiding in spectral assignment. researchgate.netnih.gov
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.40-7.60 | m | - | C₆H₅ |
| ¹H | 3.50-3.70 | m | - | CH |
| ¹H | 1.20-1.35 | d | J = 6.5 | CH₃ |
| ¹H | 1.50-2.50 | br s | - | NH₂ |
| ¹³C | 120-130 (t) | t | ¹JCF ≈ 240-250 | CF₂ |
| ¹³C | 128-135 | m | - | C₆H₅ |
| ¹³C | 55-60 | s | - | CH |
| ¹³C | 15-20 | s | - | CH₃ |
| ¹⁹F | -110 to -120 | dq | ²JFH ≈ 30-40, ⁴JFH ≈ 2-4 | CF₂ |
Note: The data in this table are predicted values based on typical ranges for similar structural motifs and are for illustrative purposes. Actual experimental values may vary.
Conformational analysis can be further investigated through advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's substituents.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination
As this compound is a chiral molecule, existing as a pair of enantiomers, the determination of its enantiomeric purity is crucial. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary method for separating and quantifying the enantiomers. nih.govsigmaaldrich.comgcms.czchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) offers a versatile approach for enantiomeric separation. nih.govnih.govnih.govsigmaaldrich.comphenomenex.com This can be achieved through two main strategies:
Direct Separation: Using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Common CSPs for separating amines include those based on cyclodextrins, crown ethers, or polysaccharide derivatives. nih.govnih.gov The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffer, is critical for achieving optimal resolution. nih.gov
Indirect Separation: Derivatizing the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase. Reagents such as Mosher's acid chloride or Marfey's reagent are commonly used for this purpose.
Chiral Gas Chromatography (GC) is particularly suitable for volatile and thermally stable compounds. Similar to HPLC, both direct and indirect methods can be employed.
Direct Separation: Utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com
Indirect Separation: Involves derivatization of the amine with a chiral reagent, such as trifluoroacetyl-L-prolyl chloride (TFPC), to form diastereomers that can be separated on a non-chiral column. nih.govsigmaaldrich.comresearchgate.net
The enantiomeric excess (e.e.) is determined by integrating the peak areas of the two separated enantiomers in the chromatogram.
Interactive Data Table: Example Chiral HPLC Method for Phenylalkylamine Analogs
| Parameter | Condition |
| Column | Chiralcel OD-H (Polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer (hypothetical) |
Note: This table presents a typical method for related compounds and would require optimization for this compound.
Advanced Mass Spectrometry Techniques for Mechanistic Intermediates
Advanced mass spectrometry (MS) techniques are powerful for elucidating fragmentation pathways and identifying potential mechanistic intermediates in the synthesis or reactions of this compound. wikipedia.orgmiamioh.edu Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that can generate protonated molecules [M+H]⁺, minimizing in-source fragmentation and allowing for the study of the intact molecule.
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov For this compound, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Loss of small neutral molecules: Elimination of HF or NH₃.
Benzylic cleavage: Fragmentation at the bond between the phenyl group and the difluorinated carbon.
By analyzing the mass spectra of reaction mixtures over time, it is possible to identify and characterize transient intermediates, providing crucial insights into the reaction mechanism. nih.govnih.govacs.org For instance, in a synthetic pathway, intermediates such as the corresponding ketone or imine could be detected.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of [M+H]⁺ for this compound
| m/z (predicted) | Proposed Fragment | Neutral Loss |
| 172.0934 | [C₉H₁₂F₂N]⁺ | - |
| 152.0883 | [C₉H₁₁FN]⁺ | HF |
| 129.0764 | [C₈H₈F]⁺ | CH₃N, HF |
| 109.0448 | [C₆H₅CF₂]⁺ | C₃H₆N |
| 77.0390 | [C₆H₅]⁺ | C₃H₆F₂N |
Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern would need to be confirmed experimentally.
Theoretical and Computational Chemistry Studies on 1,1 Difluoro 1 Phenylpropan 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For 1,1-difluoro-1-phenylpropan-2-amine, these calculations can reveal fundamental properties that govern its chemical behavior.
The primary goal of these calculations is to solve the Schrödinger equation, which, although complex for multi-particle systems, can be approximated to provide accurate descriptions of electron motion. researchgate.net Methods like DFT are routinely used to calculate the potential energy surface (PES) for systems containing several hundred atoms. scienceopen.com
Detailed Research Findings:
Electron Distribution and Atomic Charges: Calculations can determine the partial atomic charges on each atom. In this compound, the high electronegativity of the fluorine atoms is expected to cause a significant withdrawal of electron density, creating a partial positive charge (δ+) on the adjacent carbon atom (C1) and partial negative charges (δ-) on the fluorine atoms. The nitrogen atom of the amine group is also a site of high negative charge, making it a potential site for reactions with metallic ions. semanticscholar.org
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized around the amine group and the phenyl ring, while the LUMO may be centered on the C-F bonds and the phenyl ring's antibonding orbitals.
Reactivity Indices: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as chemical potential, hardness, and electrophilicity index. These indices provide a quantitative measure of the molecule's expected reactivity in different chemical environments.
Table 1: Application of Quantum Chemical Methods for Reactivity Prediction
| Computational Method | Predicted Property | Relevance to this compound |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO energies, atomic charges) | Predicts sites of nucleophilic and electrophilic attack, influence of fluorine on charge distribution. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption Spectra | Predicts how the molecule will interact with light, useful for spectroscopic characterization. semanticscholar.org |
| Ab initio methods (e.g., HF, MP2) | Thermodynamic Functions, Structure | Provides accurate structural parameters (bond lengths, angles) and thermodynamic stability. semanticscholar.org |
| COSMO-RS | Solvation Free Energy | Predicts how reaction rates and equilibria will change in different solvents. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, leading to a complex landscape of possible conformations (spatial arrangements).
Conformational Analysis: This process involves systematically identifying all stable conformers and their relative energies. By rotating the bonds (e.g., the C1-C2 bond and the C-N bond), a potential energy surface can be mapped. The lowest energy conformations represent the most probable shapes of the molecule. Computational studies on related gem-difluoro compounds have shown that fluorine substituents significantly influence conformational preferences. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for the system, an MD simulation provides a trajectory that reveals how the molecule behaves in a dynamic environment, such as in solution. For this compound, MD simulations could be used to:
Explore the conformational space more extensively than static calculations.
Simulate the molecule's interaction with solvent molecules.
Predict dynamic properties like diffusion coefficients.
Understand how the molecule might approach and bind to a biological target.
Computational Modeling of Reaction Pathways and Transition States
Understanding how a chemical reaction occurs step-by-step is fundamental to controlling its outcome. Computational methods can map the entire reaction pathway, from reactants to products, including the high-energy transition states (TS) that must be overcome. researchgate.net
Detailed Research Findings:
Reaction Path Searching: Advanced algorithms like the Artificial Force Induced Reaction (AFIR) method can automatically explore potential reaction pathways without prior knowledge of the products. scienceopen.comchemrxiv.org For the synthesis of this compound, this method could be used to explore different synthetic routes, identify potential side reactions, and discover novel synthetic strategies. nih.gov The AFIR method can be applied to complex systems and even periodic systems under boundary conditions. scienceopen.com
Transition State Optimization: Once a potential pathway is identified, the exact geometry and energy of the transition state are located. arxiv.org The energy of the TS determines the activation energy of the reaction, which is the primary factor controlling the reaction rate. Comparing the activation energies of competing pathways allows chemists to predict which products will be favored under specific conditions. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, confirming that the located TS is correct for the reaction of interest. researchgate.net
Analysis of Fluorine Effects on Molecular Properties and Reactivity
The introduction of two fluorine atoms onto the same carbon (a gem-difluoro group) dramatically alters the molecule's properties compared to its non-fluorinated analog, 1-phenylpropan-2-amine. beilstein-journals.org
Detailed Research Findings:
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is a dominant factor. This leads to a significant polarization of the C-F bonds and influences the entire electronic structure of the molecule. beilstein-journals.org
Bond Weakening: A key consequence of gem-difluorination is the weakening of the bond opposite the CF2 group. nih.govbeilstein-journals.org In this compound, this would be the C1-C(phenyl) bond. This weakening can lower the activation energy for reactions involving the cleavage of this bond.
Acidity/Basicity Modification: The electron-withdrawing nature of the difluoro group decreases the electron density on the nearby amine group. This makes the lone pair on the nitrogen less available to accept a proton, thus decreasing the basicity of the amine compared to the non-fluorinated parent compound.
Stereoelectronic Effects: The C-F bond can act as a weak hydrogen bond acceptor and can participate in other non-covalent interactions. The orientation of the C-F bonds relative to other parts of the molecule can influence conformational stability and reactivity through stereoelectronic effects.
Table 2: Predicted Effects of Geminal Fluorine Atoms
| Property | Effect of CF2 Group | Reason | Reference |
| Bond Strength | Weakening of the adjacent C-C bond | Hyperconjugative interactions and orbital overlap | nih.govbeilstein-journals.org |
| Acidity of C-H bonds | Increased acidity of α-protons | Strong inductive electron withdrawal by fluorine atoms | beilstein-journals.org |
| Basicity of Amine Group | Decreased basicity | Inductive withdrawal of electron density from the nitrogen atom | beilstein-journals.org |
| Dipole Moment | Increased molecular dipole moment | High electronegativity of fluorine | beilstein-journals.org |
Application of Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. rjptonline.org
Detailed Research Findings:
Reaction Yield Prediction: ML models, such as artificial neural networks (ANNs) or random forests, can be trained on large datasets of chemical reactions to predict the yield of a new reaction. nih.gov For the synthesis of this compound, a model could be trained on a database of similar amine syntheses to predict the optimal catalyst, solvent, temperature, and reactant concentrations to maximize the yield. nih.gov
Reaction Pathway Prediction: Deep learning models, including transformer and recurrent neural network (RNN) architectures, can predict the products of a chemical reaction given the reactants and reagents. rsc.org These models learn the underlying rules of chemical reactivity from vast reaction databases. Recent frameworks like ChemDual use a dual-task learning strategy to simultaneously predict both the forward reaction and the retrosynthetic pathway. arxiv.orgarxiv.org
Optimization Algorithms: When combined with automated synthesis platforms, ML algorithms can perform active learning. The algorithm suggests a set of experiments, which are then performed by a robot. The results are fed back into the model, which updates its predictions and suggests the next round of experiments, efficiently exploring the reaction space to find the optimal conditions. nih.govnih.gov This approach has been successfully used to optimize multi-component reactions, including the synthesis of complex amines. nih.gov
Table 3: Machine Learning Approaches in Chemical Synthesis
| ML Application | Methodology | Potential Use for this compound | Reference |
| Yield Prediction | Training models on reaction data to correlate features (reactants, conditions) with outcomes. | Forecast the expected yield under various synthetic conditions, reducing trial-and-error experiments. | rjptonline.orgnih.gov |
| Reaction Prediction | Using deep learning models (e.g., Transformers, LSTMs) trained on SMILES strings. | Predict the likely products or retrosynthetic steps for its synthesis. | rsc.orgarxiv.org |
| Condition Optimization | Combining ML models with optimization algorithms (e.g., Bayesian optimization) and automated flow reactors. | Efficiently screen solvents, catalysts, and temperatures to maximize synthesis efficiency. | nih.govnih.gov |
| Integrating QM Data | Training ML models on data generated from quantum chemical calculations. | Rapidly predict solvent effects or reaction rates without running costly calculations for every new variation. | nih.gov |
Emerging Research Directions and Future Perspectives in 1,1 Difluoro 1 Phenylpropan 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of α,α-difluoroamines like 1,1-difluoro-1-phenylpropan-2-amine presents unique challenges, necessitating the development of innovative and environmentally benign methodologies. Traditional routes often rely on harsh reagents, limiting substrate scope and functional group tolerance.
Future research is focused on greener and more efficient pathways. One promising avenue involves the direct gem-difluorination of precursor molecules. For instance, methods using HF–SbF5 in the presence of N-bromosuccinimide (NBS) have been shown to convert allylic or halogenoamines into gem-difluoroamines through bromofluorointermediates. researchgate.net Applying this concept, a potential precursor like 1-phenylprop-2-en-1-amine (B1218148) could be a viable starting point.
Another sustainable approach is the development of solvent- and catalyst-free reactions. nih.gov Research has shown that direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants can induce reactions without the need for volatile organic solvents or heavy metal catalysts. nih.gov A hypothetical route to this compound could involve the reaction of a suitable difluorinated precursor, such as a difluoroenoxysilane, with an amine source under neat conditions, thereby minimizing waste and simplifying purification. nih.gov
The development of novel reagents is also critical. In-situ generated difluorinated phosphorus ylides have been used to create gem-difluorinated phosphonium (B103445) salts, which can then act as precursors to difluoroalkyl radicals for further functionalization. acs.org A strategy could be envisioned where an N-Boc protected imine derived from benzaldehyde (B42025) reacts with a difluorinated ylide, followed by a reduction step to yield the target amine. acs.org
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Precursor Example | Key Reagents | Potential Advantages |
|---|---|---|---|
| Halogen-Assisted Difluorination | 1-Phenylprop-2-en-1-amine | HF–SbF5, NBS | Direct conversion of allylic amines. researchgate.net |
| Solvent-Free Synthesis | Difluoroenoxysilane + Amine | None (neat conditions) | Environmentally benign, reduced waste. nih.gov |
| Phosphorus Ylide Route | N-Boc-imine of benzaldehyde | Difluorinated Phosphorus Ylide | Metal-free, radical-based functionalization. acs.org |
Exploration of Bio-orthogonal Transformations
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These transformations are invaluable for in-vivo imaging, drug targeting, and understanding biological mechanisms. The this compound scaffold could be a valuable platform for developing novel bio-orthogonal probes.
For this compound to be used in bio-orthogonal chemistry, it would need to be derivatized with a "handle"—a functional group that is abiotic and highly selective for its reaction partner. nih.gov Common examples include azides and alkynes, which participate in the highly reliable Huisgen cycloaddition, or "click chemistry". nih.gov A synthetic derivative, such as N-(azidoacetyl)-1,1-difluoro-1-phenylpropan-2-amine, could be prepared. This molecule could then be selectively ligated to a biomolecule (e.g., a protein or cell-surface glycan) that has been metabolically engineered to bear a terminal alkyne.
The introduction of fluorine, particularly the radioactive isotope fluorine-18 (B77423) (¹⁸F), is of immense interest for Positron Emission Tomography (PET), a powerful in-vivo imaging technique. nih.govresearchgate.net Bio-orthogonal reactions provide a mild and selective method for incorporating ¹⁸F into sensitive biomolecules. nih.gov A future application could involve the synthesis of an ¹⁸F-labeled version of this compound, which could then be used in click reactions to label and trace high-molecular-weight compounds in real-time. The gem-difluoro group itself can enhance metabolic stability, a desirable trait for any imaging probe. nih.gov
Expanding the Scope of Enantioselective Methodologies
The amine at the C2 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often have different biological activities, methods for their selective synthesis are crucial.
Current research focuses on catalytic asymmetric methods to control stereochemistry. One major strategy is the enantioselective addition to imines. For the synthesis of β-fluoro amines, chiral bifunctional Brønsted acid/base catalysts have been shown to effectively control the addition of nucleophiles to imines, yielding products with high enantio- and diastereoselection. nih.gov A potential route to enantiopure this compound could involve the reductive amination of a prochiral ketone, 1,1-difluoro-1-phenylpropan-2-one. This transformation could be achieved using biocatalysts like amine transaminases (ATAs), which have been successfully used for the synthesis of the non-fluorinated analogue, 1-arylpropan-2-amine. uniovi.es
Another approach involves the use of chiral auxiliaries. For example, acetophenone (B1666503) can be condensed with R-tert-butanesulfinamide to produce a chiral sulfinamide, which then directs a subsequent reduction to create a chiral amine with high diastereoselectivity. researchgate.net A similar strategy could be adapted for the corresponding difluorinated ketone.
Table 2: Potential Enantioselective Routes
| Method | Key Component/Catalyst | Precursor | Anticipated Outcome |
|---|---|---|---|
| Biocatalytic Reductive Amination | Amine Transaminase (ATA) | 1,1-Difluoro-1-phenylpropan-2-one | High enantiomeric excess (e.g., >99% ee). uniovi.es |
| Chiral Auxiliary | R-tert-butanesulfinamide | 1,1-Difluoro-1-phenylpropan-2-one | Directed reduction to form one enantiomer preferentially. researchgate.net |
| Asymmetric Mannich Reaction | Chiral Phosphoric Acid | N-Boc-imine + Difluoroenolate | High enantio- and diastereoselection. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, and easier scalability. beilstein-journals.orgmit.edu These benefits are particularly relevant for fluorination chemistry, which often involves hazardous reagents like elemental fluorine or hydrogen fluoride. vapourtec.com
The synthesis of fluorinated amino acids has been successfully demonstrated in a protecting-group-free, semi-continuous flow process. chemistryviews.org This involved a photooxidative cyanation of a fluorinated amine followed by nitrile hydrolysis, enabling large-scale production. chemistryviews.org A similar integrated flow system could be designed for this compound. For example, the direct fluorination of an aniline (B41778) precursor could be performed safely in a specialized flow reactor constructed from nickel tubing. worktribe.com
Automated synthesis platforms, coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. By systematically varying parameters like temperature, residence time, and reagent stoichiometry, libraries of compounds can be rapidly synthesized for screening. This high-throughput approach would be invaluable for exploring the utility of the this compound scaffold by creating a diverse set of derivatives for biological testing.
Computational Design of New Catalysts and Reagents
Computational chemistry has become an indispensable tool for predicting reaction outcomes and designing novel synthetic pathways. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can explore complex reaction energy surfaces on a supercomputer to discover new transformations before they are attempted in the lab. researchgate.nethokudai.ac.jpresearchgate.net
This approach has been successfully used to design a three-component reaction for synthesizing α,α-difluoroglycine derivatives from amines, difluorocarbene, and carbon dioxide. nih.govnih.gov Computational analysis not only predicted the feasibility of the reaction but also guided the discovery of new reagents capable of generating difluorocarbene at low temperatures. nih.gov
For this compound, computational studies could be employed to:
Design Selective Catalysts: Model the transition states of enantioselective reactions to design catalysts (e.g., chiral phosphoric acids or metal complexes) that favor the formation of one enantiomer.
Predict Reaction Pathways: Elucidate the mechanisms of potential synthetic routes to identify the most energetically favorable options and predict potential side products.
Develop New Reagents: Design novel fluorinating agents with improved safety profiles and reactivity, tailored for specific transformations.
These in-silico approaches can significantly reduce the experimental effort required, accelerating the development of efficient and selective syntheses.
Utility of this compound in the Construction of Architecturally Complex Scaffolds
Fluorinated building blocks are highly sought after in drug discovery for their ability to create molecules with improved pharmacological profiles. mdpi.commdpi.comolemiss.edu The this compound scaffold is a prime candidate for constructing architecturally complex, sp³-rich molecules, which are known to offer better clinical success rates due to improved solubility and reduced off-target toxicity.
The gem-difluoromethylene (CF₂) group is a bioisostere of an ether oxygen or a carbonyl group, but with distinct electronic properties and metabolic stability. acs.org Its incorporation into larger scaffolds can fine-tune molecular conformation and basicity, which are critical for target binding. rsc.org
The amine functionality provides a convenient handle for elaboration. It can be used in peptide couplings, reductive aminations, or as a directing group for C-H activation reactions on the phenyl ring, allowing for the construction of diverse molecular architectures. The synthesis of complex, unnatural fluorine-containing amino acids has become a significant area of research, with methods like palladium cross-coupling and photocatalysis being used to create novel structures. nih.govresearchgate.net this compound could serve as a unique, non-proteinogenic amino acid analogue for incorporation into peptides or as a starting point for creating novel heterocyclic systems, a common feature in many approved drugs. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,1-Difluoro-1-phenylpropan-2-amine, and what key reaction parameters influence yield?
- Answer : The synthesis typically involves fluorination of a phenylpropan-2-amine precursor using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane for inert conditions), and stoichiometric ratios to minimize by-products like imines or nitriles .
- Table 1 : Comparison of Synthetic Routes
| Method | Fluorinating Agent | Solvent | Yield (%) | By-Products | Source |
|---|---|---|---|---|---|
| Direct fluorination | DAST | DCM | 65–75 | Imines | |
| Reductive amination | NaBH₃CN | MeOH | 50–60 | Secondary amines |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer : Structural confirmation employs ¹H/¹⁹F NMR to verify fluorine substitution patterns and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where applicable) resolves stereochemical ambiguities. For example, the ¹⁹F NMR shift at ~-120 ppm confirms difluoro substitution .
Advanced Research Questions
Q. How do reaction solvent choices (e.g., dichloromethane vs. toluene) impact the stereoselectivity in synthesizing fluorinated phenylpropan-2-amine derivatives?
- Answer : Polar aprotic solvents like dichloromethane stabilize ionic intermediates, favoring retention of configuration during fluorination. Non-polar solvents (e.g., toluene) may promote racemization due to reduced solvation of the amine group. Studies show a 15% increase in enantiomeric excess (ee) when using DCM over toluene in asymmetric fluorinations .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across different in vitro studies?
- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, incubation time). To address this:
- Normalize data using internal controls (e.g., reference inhibitors).
- Validate purity via HPLC (>95% purity reduces off-target effects).
- Replicate experiments under standardized conditions (pH 7.4, 37°C). For instance, conflicting IC₅₀ values in kinase inhibition assays were resolved by controlling ATP concentrations .
Q. How does the electronic effect of fluorine substitution influence the compound’s reactivity in nucleophilic reactions?
- Answer : Fluorine’s strong electron-withdrawing effect deactivates the phenyl ring, reducing electrophilic substitution. However, it enhances the amine’s nucleophilicity by inductive effects. For example, in SN2 reactions, the difluoro-phenyl group increases reaction rates by 20% compared to non-fluorinated analogs .
Q. What purification techniques optimize the isolation of this compound from complex reaction mixtures?
- Answer : Flash chromatography (silica gel, hexane/EtOAc gradient) effectively separates the amine from polar by-products. Acid-base extraction (using 1M HCl to protonate the amine) improves purity to >98%. For hydrochloride salts, recrystallization in ethanol/ether mixtures yields crystalline products .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Answer : Yield variations stem from:
- Scale effects : Microscale reactions (<1 mmol) often report higher yields due to efficient heat transfer.
- Impurity profiles : Unreported by-products (e.g., oxidation derivatives) may reduce isolated yields.
- Workup protocols : Differences in extraction efficiency or drying times. For example, yields drop by 10–15% when using rotary evaporation vs. freeze-drying .
Methodological Guidance
Q. How to design a stability study for this compound under physiological conditions?
- Answer :
Prepare buffer solutions (pH 2.0, 7.4, 9.0) to simulate gastrointestinal, blood, and lysosomal environments.
Incubate the compound at 37°C for 24–72 hours.
Monitor degradation via LC-MS and quantify stable metabolites (e.g., oxidized amines).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
